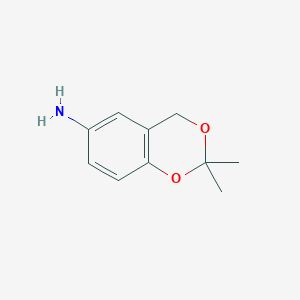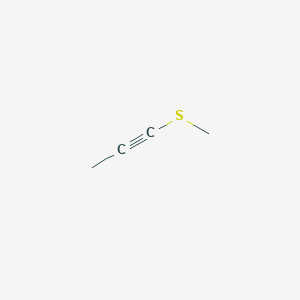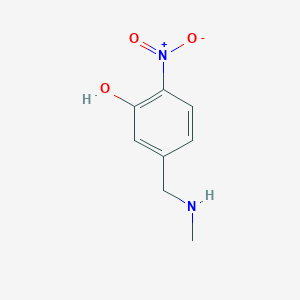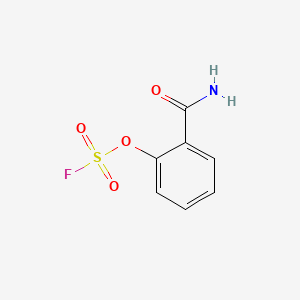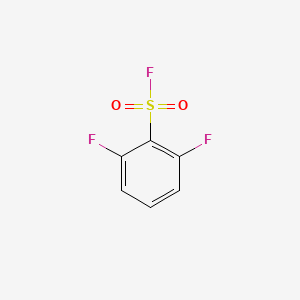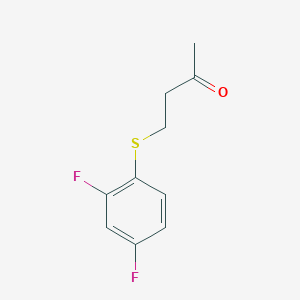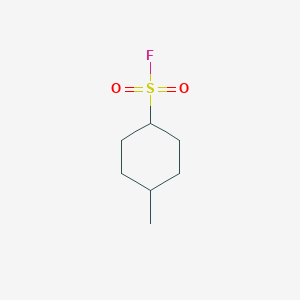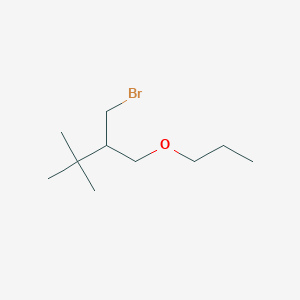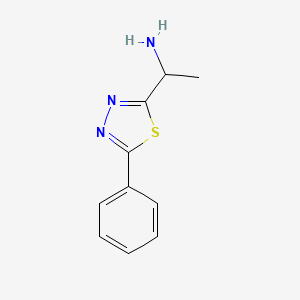![molecular formula C13H18O4S B13526614 3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
3-[(Tosyloxy)methyl]3-ethyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features an oxetane ring and a sulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-ethyloxetan-3-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-ethyloxetan-3-ylmethanol+4-methylbenzenesulfonyl chloride→(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products depending on the nucleophile used.
Hydrolysis: 3-ethyloxetan-3-ylmethanol and 4-methylbenzenesulfonic acid.
Oxidation: Products with hydroxyl or carbonyl functional groups.
Scientific Research Applications
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate depends on the specific application and the target molecule. In general, the compound can act as a reactive intermediate, facilitating the formation of new chemical bonds or functional groups. The oxetane ring can undergo ring-opening reactions, while the sulfonate group can participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (3-methyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate
- (3-ethyloxetan-3-yl)methyl 4-chlorobenzene-1-sulfonate
- (3-ethyloxetan-3-yl)methyl 4-nitrobenzene-1-sulfonate
Uniqueness
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate is unique due to the presence of both an oxetane ring and a sulfonate ester group. This combination of functional groups imparts distinct reactivity and potential applications compared to similar compounds. The ethyl group on the oxetane ring also influences the compound’s chemical behavior and properties.
Properties
Molecular Formula |
C13H18O4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
(3-ethyloxetan-3-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-3-13(8-16-9-13)10-17-18(14,15)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
InChI Key |
ZYPINIUJIBUTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


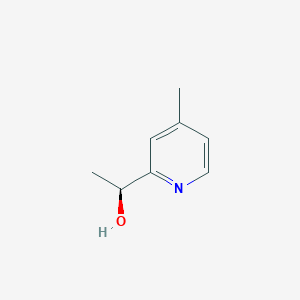
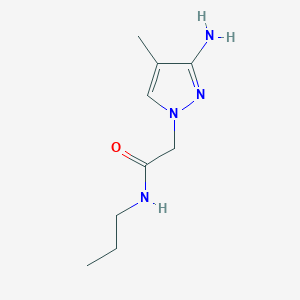
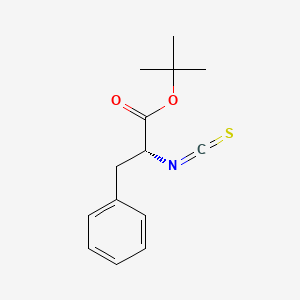
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)
